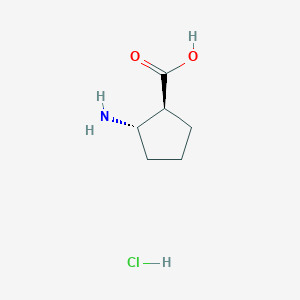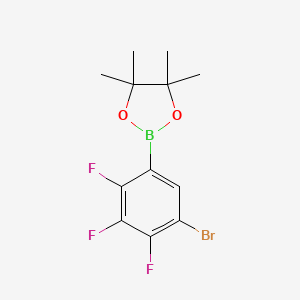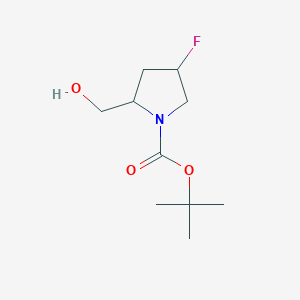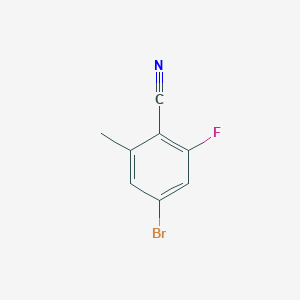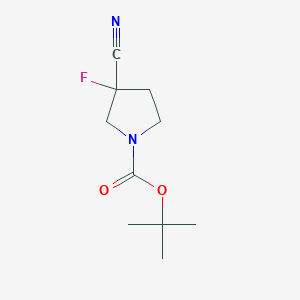
1-Boc-3-cyano-3-fluoropyrrolidine
Descripción general
Descripción
1-Boc-3-cyano-3-fluoropyrrolidine, also known as tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate, is a chemical compound with the molecular formula C10H15FN2O2 . It has a molecular weight of 214.24 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for 1-Boc-3-cyano-3-fluoropyrrolidine is1S/C10H15FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-5,7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
1-Boc-3-cyano-3-fluoropyrrolidine is a white to yellow solid . The compound is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Pharmacology: Drug Development
1-Boc-3-cyano-3-fluoropyrrolidine: is utilized in pharmacology for the development of new therapeutic agents. Its structure serves as a building block in the synthesis of various bioactive molecules. The cyano and fluorine substitutions on the pyrrolidine ring can significantly influence the pharmacokinetics and pharmacodynamics of the derived compounds .
Organic Synthesis: Fluorinated Compounds
In organic synthesis, this compound is valuable for introducing fluorine atoms into target molecules. Fluorine atoms can drastically alter the chemical properties of compounds, such as increasing lipophilicity or stability, making 1-Boc-3-cyano-3-fluoropyrrolidine a key reagent in synthesizing fluorinated analogs of pharmaceuticals .
Medicinal Chemistry: Protease Inhibitors
The compound’s role in medicinal chemistry is highlighted by its use in designing protease inhibitors. The fluoropyrrolidine framework can mimic the transition state of proteolytic cleavage, leading to the development of potent inhibitors with potential applications in treating diseases like Alzheimer’s .
Biochemistry: Enzyme Modulation
In biochemistry, 1-Boc-3-cyano-3-fluoropyrrolidine contributes to the study of enzyme-substrate interactions. Its modified pyrrolidine ring can be used to investigate the influence of fluorine atoms on enzymatic activity, providing insights into enzyme modulation and mechanism of action .
Industrial Chemistry: Material Science
This compound finds applications in material science within industrial chemistry. It can be used to synthesize polymers with unique properties, such as increased resistance to degradation or altered thermal behavior, due to the presence of the fluorine atom .
Chemical Engineering: Process Optimization
In chemical engineering research, 1-Boc-3-cyano-3-fluoropyrrolidine is involved in process optimization studies. Its stable cyano and fluorine groups can withstand various conditions, making it an excellent candidate for developing more efficient synthetic routes and catalytic processes .
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding contact with skin and eyes, and not eating, drinking, or smoking when handling the compound . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
Fluoropyrrolidines are known to be important building blocks in biologically active natural products and drugs .
Mode of Action
It’s known that fluorine atoms in small molecules often change their activities due to the special physicochemical properties of fluorine atoms .
Biochemical Pathways
Fluoropyrrolidines have been synthesized via copper (i)-catalysed enantioselective 1,3-dipolar cycloaddition of azomethine ylides , suggesting potential involvement in cycloaddition reactions.
Pharmacokinetics
The compound has a molecular weight of 21424 , which could influence its bioavailability.
Result of Action
The presence of fluorine atoms in the pyrrolidinyl rings has been shown to play a crucial role in antifungal activity .
Action Environment
The stability of 1-Boc-3-cyano-3-fluoropyrrolidine is related to the pH of the solution. In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound. In a neutral or slightly acidic environment (ph 4-6), it can exist relatively stably .
Propiedades
IUPAC Name |
tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSZDQPVZFNVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-cyano-3-fluoropyrrolidine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate](/img/structure/B1528894.png)
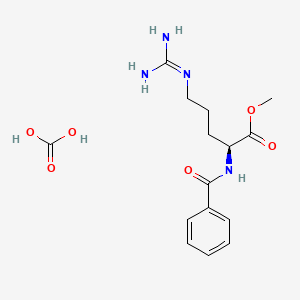
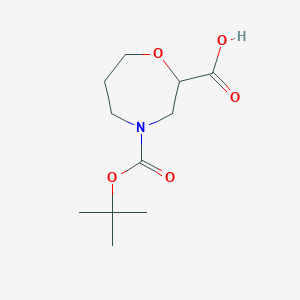
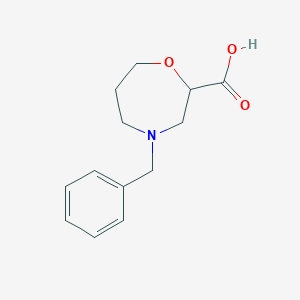
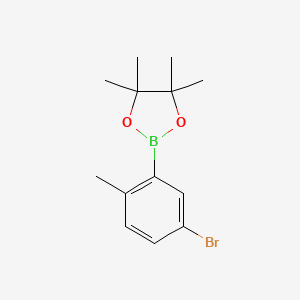

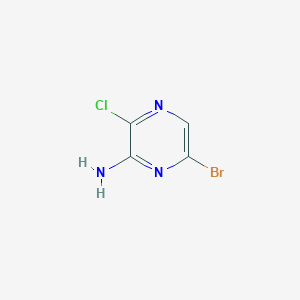


![4-Amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,3,5-triazin-2(1H)-one](/img/structure/B1528910.png)
